1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea is a complex organic compound characterized by the presence of fluorophenyl, sulfonyl, and thiourea groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with thiophosgene to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions using solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl and sulfonyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)thiourea: Shares the fluorophenyl and thiourea groups but lacks the sulfonylphenyl moiety.
4-Fluorophenylboronic acid: Contains the fluorophenyl group but differs in its boronic acid functionality.
1-(4-Fluorophenyl)-5-phenyl-2,4-pentadien-1-one: Features the fluorophenyl group but has a different core structure.
Uniqueness
1-(4-Fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea is unique due to its combination of fluorophenyl, sulfonyl, and thiourea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
17312-27-5 |
---|---|
Molecular Formula |
C26H20F2N4O2S3 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[4-[(4-fluorophenyl)carbamothioylamino]phenyl]sulfonylphenyl]thiourea |
InChI |
InChI=1S/C26H20F2N4O2S3/c27-17-1-5-19(6-2-17)29-25(35)31-21-9-13-23(14-10-21)37(33,34)24-15-11-22(12-16-24)32-26(36)30-20-7-3-18(28)4-8-20/h1-16H,(H2,29,31,35)(H2,30,32,36) |
InChI Key |
MWYBQENESHXUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=S)NC4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.